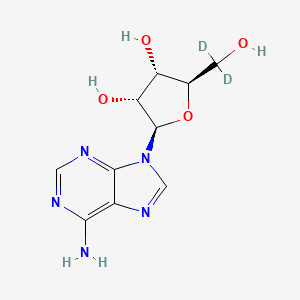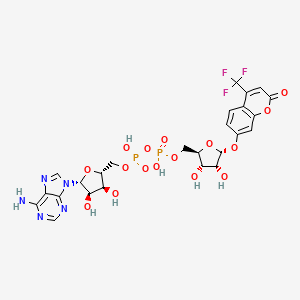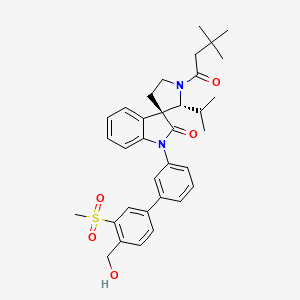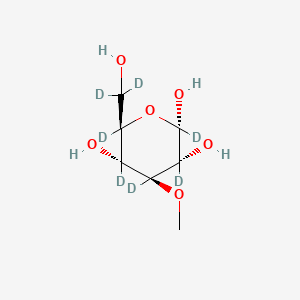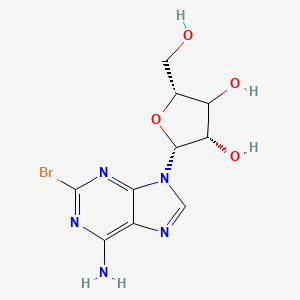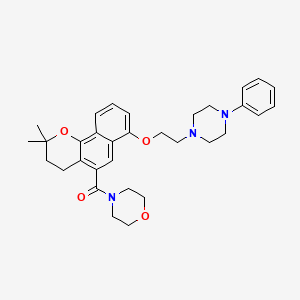
AcrB-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AcrB-IN-1 is a potent inhibitor of the AcrB protein, which is a component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This efflux pump is responsible for expelling a wide range of toxic substances, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. This compound has been studied for its potential to reverse bacterial multidrug resistance by inhibiting the function of the AcrB protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AcrB-IN-1 involves the preparation of benzochromene derivatives. One of the reported methods includes the use of specific reagents and conditions to achieve the desired compound. For instance, the synthesis may involve the use of benzoic acid derivatives, chromene derivatives, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AcrB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
AcrB-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
AcrB-IN-1 exerts its effects by binding to the AcrB protein, thereby inhibiting its function. The AcrB protein is part of the AcrAB-TolC efflux pump, which expels toxic substances out of the bacterial cell. By inhibiting AcrB, this compound prevents the efflux of antibiotics and other toxic compounds, leading to an accumulation of these substances inside the bacterial cell. This accumulation enhances the efficacy of antibiotics and helps in overcoming bacterial resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to AcrB-IN-1 include:
Pyranopyridines (MBX series): These are potent inhibitors of the AcrB protein and have shown significant activity in reversing bacterial resistance.
Pyridylpiperazine (BDM88855): This compound also inhibits the AcrB protein but has a different mode of action compared to this compound.
Uniqueness of this compound
This compound is unique in its ability to effectively inhibit the AcrB protein without disrupting the bacterial inner membrane. This selective inhibition makes it a promising candidate for combination therapies with existing antibiotics to combat multidrug-resistant bacterial infections .
Eigenschaften
Molekularformel |
C32H39N3O4 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3 |
InChI-Schlüssel |
XXCDSWYDXQITBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



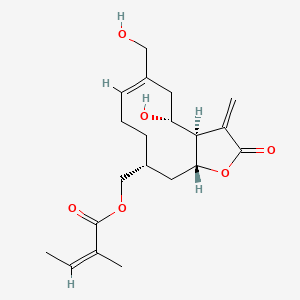
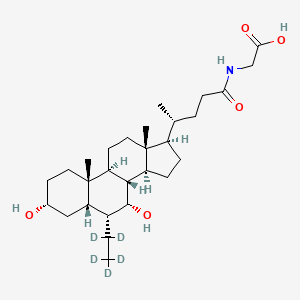


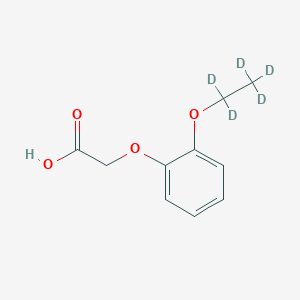
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
